Home > Products > Screening Compounds P122511 > 8-Bromo-3-methyl-7-prop-2-enylpurine-2,6-dione
8-Bromo-3-methyl-7-prop-2-enylpurine-2,6-dione - 300716-99-8

8-Bromo-3-methyl-7-prop-2-enylpurine-2,6-dione

Catalog Number: EVT-1436414
CAS Number: 300716-99-8
Molecular Formula: C9H9BrN4O2
Molecular Weight: 285.1g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Bromo-3-methyl-7-prop-2-enylpurine-2,6-dione is a purine derivative notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals. This compound contains a bromine atom and a prop-2-enyl group, contributing to its unique chemical properties and reactivity.

Source

This compound is synthesized from various precursors, including xanthine derivatives and alkynes. The synthesis often involves reactions that utilize bromo compounds and bases in organic solvents.

Classification

8-Bromo-3-methyl-7-prop-2-enylpurine-2,6-dione is classified under purines, which are essential components of nucleic acids. It also falls under the category of heterocyclic compounds due to its cyclic structure containing nitrogen atoms.

Synthesis Analysis

Methods

The synthesis of 8-Bromo-3-methyl-7-prop-2-enylpurine-2,6-dione generally involves the following steps:

  1. Starting Materials: The reaction typically uses 8-bromo-3-methylxanthine and an appropriate alkyne (such as 1-bromo-2-butyne).
  2. Reagents: Sodium carbonate is commonly used as a base to facilitate the reaction.
  3. Solvent: Acetone serves as the solvent for the reaction.

Technical Details

A typical synthesis procedure involves adding 8-bromo-3-methylpurine-2,6-dione (2.450 g, 10 mmol) to a flask with 1-bromo-2-butyne (1.596 g, 12 mmol), sodium carbonate (1.590 g, 15 mmol), and 20 mL of acetone. The mixture is heated to 40 °C and stirred for about four hours. After cooling to room temperature, the product is filtered and washed with methanol to yield a pale yellow solid with high purity (99.9%) and yield (98%) .

Molecular Structure Analysis

Structure

The molecular formula of 8-Bromo-3-methyl-7-prop-2-enylpurine-2,6-dione is C10H9BrN4O2. Its structure includes:

  • A purine ring system.
  • A bromine substituent at the 8-position.
  • A prop-2-enyl group at the 7-position.

Data

The compound has a melting point of approximately 285 °C and a density of about 1.71 g/cm³ . The solubility profile indicates that it is soluble in dimethyl sulfoxide.

Chemical Reactions Analysis

Reactions

8-Bromo-3-methyl-7-prop-2-enylpurine-2,6-dione participates in various chemical reactions typical of purines:

  1. Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, facilitating further functionalization.
  2. Alkylation: The presence of the propene group allows for additional alkylation reactions under suitable conditions.

Technical Details

In synthetic applications, this compound can serve as an intermediate for more complex molecules through reactions such as cycloaddition or electrophilic aromatic substitution.

Mechanism of Action

Process

The mechanism of action for compounds like 8-Bromo-3-methyl-7-prop-2-enylpurine-2,6-dione often involves interaction with biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in nucleotide metabolism.
  2. Receptor Binding: The structural features allow it to bind selectively to specific receptors, influencing cellular pathways.

Data

While specific data on this compound's mechanism is limited, related purines have demonstrated various biological activities including anti-inflammatory and anti-cancer properties.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Melting Point: Approximately 285 °C
  • Density: About 1.71 g/cm³

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in dimethyl sulfoxide.

These properties suggest stability under standard conditions but may vary with temperature and solvent interactions.

Applications

Scientific Uses

8-Bromo-3-methyl-7-prop-2-enylpurine-2,6-dione finds applications in:

  1. Pharmaceutical Development: As an intermediate in synthesizing drugs targeting various diseases.
  2. Biochemical Research: Investigating its role in metabolic pathways involving purines.
Introduction to 8-Bromo-3-methyl-7-prop-2-enylpurine-2,6-dione

Chemical Identity and Nomenclature

The compound systematically named 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione features a brominated xanthine core modified with a but-2-ynyl substituent at the N-7 position and a methyl group at N-3. Its molecular formula is C₁₀H₉BrN₄O₂ with a molecular weight of 297.11 g/mol. The systematic name reflects the International Union of Pure and Applied Chemistry (IUPAC) naming conventions for purine derivatives, precisely defining the positions and identities of substituents on the heterocyclic system [3] [5] [9].

Table 1: Core Chemical Properties

PropertyValueReference
CAS Registry Number666816-98-4 [3]
Molecular FormulaC₁₀H₉BrN₄O₂ [9]
Molecular Weight297.11 g/mol [3]
Melting Point285°C [3]
Density1.71 g/cm³ [3]
Predicted pKa8.91 ± 0.70 [3]
LogP (20°C)1.25 [3]
Storage Temperature2-8°C or <15°C [3] [9]

The compound exhibits crystalline solid morphology appearing white to almost white in color. It demonstrates limited solubility in aqueous systems but dissolves slightly in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol. Spectral characterization confirms structural features through NMR and mass spectrometry, with the InChI Key HFZOBQSHTNNKFY-UHFFFAOYSA-N providing a unique digital identifier for chemical databases [3] [5] [9]. The compound's stability profile necessitates refrigerated storage (2-8°C) to maintain integrity, though short-term handling can occur at room temperature [5] [9].

Table 2: Systematic and Common Synonyms

Nomenclature TypeName
IUPAC Name8-bromo-7-(2-butyn-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Common Synonyms8-Bromo-7-(2-butyn-1-yl)-3-methylxanthine
Linagliptin INT1
Linagliptin Impurity 36
8-Bromo-7-but-2-ynyl-3-methylpurine-2,6-dione
3-Methyl-7-(2-butyn-1-yl)-8-bromoxanthine
Registry IdentifiersCAS: 666816-98-4; MDL: MFCD22126091; PubChem CID: 21088927, 24750049

Historical Context in Purine Derivative Research

The strategic development of 8-bromoxanthine derivatives emerged from foundational work on purine alkaloid modifications dating to the mid-20th century. Early research established that bromination at the C8 position of xanthine scaffolds significantly alters electronic distribution, enhancing susceptibility to nucleophilic substitution—a property exploited for constructing complex medicinal compounds. The specific incorporation of the but-2-ynyl moiety at N-7 represents a strategic advancement in purine chemistry, balancing steric requirements and electronic properties for optimal receptor interactions [3] [9].

This compound gained prominence through its role as Linagliptin Intermediate 1 (INT1), a critical synthetic precursor for the antidiabetic drug linagliptin (trademarked as Trajenta®). The convergent synthesis approach adopted by pharmaceutical developers utilized this brominated xanthine derivative for efficient construction of the drug's purine core. This synthetic route represented a significant improvement over earlier linear approaches, enabling streamlined large-scale production while controlling isomeric impurities [3] [9]. The compound's designation as "Linagliptin Impurity 36" and "Linagliptin Impurity 73" further underscores its importance in pharmaceutical quality control, where its presence must be monitored during drug manufacturing [3].

The compound's transition from research chemical to pharmaceutical building block is documented through multiple synthesis patents from 2000-2010, reflecting industry-wide recognition of its synthetic utility. Modern production employs optimized alkylation procedures of 8-bromo-3-methylxanthine with 1-bromo-2-butyne under mild basic conditions, achieving yields exceeding 98% with high purity (99.9%) as required for pharmaceutical intermediates [3].

Significance in Medicinal Chemistry and Drug Discovery

8-Bromo-3-methyl-7-prop-2-enylpurine-2,6-dione occupies a strategic position in medicinal chemistry due to its dual functionality as a hydrogen bond acceptor/donor system and an electrophilic coupling site. The electron-withdrawing bromine at C8 activates the purine ring for metal-catalyzed cross-coupling reactions, enabling construction of biaryl systems relevant to kinase inhibitor development. Simultaneously, the unsaturated side chain provides a handle for further functionalization through hydrofunctionalization or cycloaddition reactions [3] [9].

This compound serves as the penultimate precursor for linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor prescribed for type 2 diabetes management. In the drug's synthetic pathway, the bromine undergoes selective displacement with 4-methylquinazolin-2-ylmethyl substituent to form the advanced intermediate 8-Bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione (PubChem CID: 24750049), which is subsequently transformed to the active pharmaceutical ingredient [1] [3]. This synthetic approach highlights the compound's critical role in constructing complex drug molecules through efficient bond formation.

Beyond diabetes therapeutics, the compound's molecular architecture serves as a template for developing xanthine-based adenosine receptor antagonists. Structural analogs with modified N7-alkyl chains exhibit varying affinity for adenosine receptor subtypes (A₁, A₂A, A₂B, A₃), which are therapeutic targets for neurological, cardiovascular, and inflammatory conditions. The compound's crystalline nature facilitates detailed X-ray crystallographic studies, providing insights into purine-protein interactions that guide rational drug design [7] [9]. Research indicates that analogs with unsaturated side chains at N7 demonstrate improved blood-brain barrier penetration compared to saturated analogs, expanding their potential central nervous system applications [7].

Table 3: Pharmaceutical Applications and Derivatives

Application ContextRole/CompoundSignificance
Antidiabetic DevelopmentLinagliptin Intermediate 1Key precursor for commercial API synthesis
Adenosine Receptor Research8-Substituted xanthine derivativesTemplate for CNS-active A₂A antagonists
Structure-Activity StudiesN7-alkylated bromoxanthine analogsEstablishes steric requirements for receptor binding
Pharmaceutical ImpurityLinagliptin Impurity 36/73Quality control marker during drug manufacturing

The compound continues to enable innovations in synthetic methodology, including microwave-assisted functionalization and solvent-free alkylation techniques that improve sustainability profiles. Its commercial availability from multiple specialty suppliers (TCI Chemical, Synthonix, Sigma-Aldrich) at research (mg-g) to bulk (kg) scales demonstrates its established importance in medicinal chemistry workflows [3] [5] [9].

Properties

CAS Number

300716-99-8

Product Name

8-Bromo-3-methyl-7-prop-2-enylpurine-2,6-dione

IUPAC Name

8-bromo-3-methyl-7-prop-2-enylpurine-2,6-dione

Molecular Formula

C9H9BrN4O2

Molecular Weight

285.1g/mol

InChI

InChI=1S/C9H9BrN4O2/c1-3-4-14-5-6(11-8(14)10)13(2)9(16)12-7(5)15/h3H,1,4H2,2H3,(H,12,15,16)

InChI Key

MPVNGWYRZVGKAT-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC=C

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.